![molecular formula C20H21NO4 B2479755 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid CAS No. 1340212-59-0](/img/structure/B2479755.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is an alanine derivative . It is a solid substance with a molecular weight of 325.36 and a molecular formula of C19H19NO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high solubility in DMSO, with a solubility of 100 mg/mL .Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids and Derivatives : This compound is used in synthesizing non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which are synthesized from related amino acids in good overall yield (Adamczyk & Reddy, 2001).
Development of Novel Hydrogelators and Biomaterials : It has growing interest in biomedical research, especially in the design and development of novel hydrogelators, biomaterials, and therapeutics. The structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, including this compound, are essential for these applications (Bojarska et al., 2020).
Protection of Hydroxy-Groups in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, can protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups, allowing for selective deprotection in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Facilitation of Solid Phase Peptide Synthesis : It is utilized in solid-phase peptide synthesis, where the Fmoc group acts as a protecting group for amino acids, enabling the synthesis of complex peptides and small proteins under a variety of conditions (Fields & Noble, 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues : This compound is used in the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids, facilitating the synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).
Preparation of Orthogonally Protected Amino Acids : It is crucial in the preparation of orthogonally protected amino acids, such as (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid, for use in solid-phase peptide synthesis (Liu et al., 2009).
Creation of Linkers for Solid Phase Synthesis : The compound is also instrumental in creating new linkers for solid phase synthesis, enhancing acid stability and facilitating the immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as “3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, which are hormones that stimulate protein synthesis and muscle growth .
Biochemical Pathways
This compound, being an alanine derivative, may be involved in the alanine cycle. The alanine cycle is a process by which muscles can cycle the byproducts of glucose metabolism to the liver, where they can be processed and removed . This helps maintain energy levels during physical activity .
Pharmacokinetics
Alanine is known to be rapidly absorbed and used by the body . Its bioavailability would be influenced by factors such as the method of administration and the presence of other compounds.
Result of Action
The primary result of this compound’s action would be its potential to enhance physical performance. By influencing the secretion of anabolic hormones and participating in energy metabolism, it could help improve muscle growth and endurance .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity. Additionally, factors such as temperature and the presence of other compounds could also play a role.
properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQQBWVAGQSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.